

# Synthesis of 3,3-Diphenyl-2-butanone from ethyl acetoacetate

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## Compound of Interest

Compound Name: 3,3-Diphenyl-2-butanone

Cat. No.: B8528689

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## Application Note: Synthesis of 3,3-Diphenyl-2-butanone

### Introduction and Synthetic Strategy

**3,3-Diphenyl-2-butanone** is a ketone derivative with a quaternary carbon center substituted with two phenyl groups and a methyl group, adjacent to a carbonyl. The synthesis of such sterically hindered ketones requires careful strategic planning. While the acetoacetic ester synthesis is a cornerstone of ketone synthesis, allowing for the  $\alpha$ -alkylation of an acetone equivalent, its direct application for a target with three  $\alpha$ -substituents, such as **3,3-diphenyl-2-butanone**, is not chemically feasible. The  $\alpha$ -carbon of ethyl acetoacetate possesses only two acidic protons, permitting a maximum of two substitutions.

This guide, therefore, addresses this synthetic challenge by first clarifying the limitations of the acetoacetic ester pathway for this specific target. It then presents a robust and well-documented two-step alternative protocol for the synthesis of **3,3-diphenyl-2-butanone**. This validated method proceeds via the photochemical dimerization of benzophenone to form an intermediate 1,2-diol (benzopinacol), followed by an acid-catalyzed pinacol rearrangement to yield the final product. This approach is a classic example of generating a complex carbon skeleton through a molecular rearrangement.<sup>[1][2]</sup>

### Analysis of the Synthetic Challenge: Limitations of the Acetoacetic Ester Pathway

The acetoacetic ester synthesis is a powerful method for producing  $\alpha$ -mono- and  $\alpha,\alpha$ -disubstituted acetones. The reaction sequence involves the deprotonation of the acidic  $\alpha$ -carbon of ethyl acetoacetate, followed by nucleophilic substitution (SN2) with an alkyl halide, and finally, hydrolysis and decarboxylation.

The core issue in applying this method to synthesize **3,3-diphenyl-2-butanone** ( $\text{CH}_3\text{-CO-C(Ph)}_2\text{-CH}_3$ ) is the substitution pattern. The target molecule has a methyl group, and two phenyl groups attached to the  $\alpha$ -carbon of the acetone core. Ethyl acetoacetate ( $\text{CH}_3\text{-CO-CH}_2\text{-COOEt}$ ) only has two replaceable protons on its  $\alpha$ -carbon. Therefore, it is impossible to introduce three substituents at this position using the standard acetoacetic ester synthesis protocol.

**Figure 1.** Impossibility of forming **3,3-diphenyl-2-butanone** via direct acetoacetic ester synthesis.

## Validated Protocol: Synthesis via Pinacol Rearrangement

This section details a reliable two-step procedure for the laboratory-scale synthesis of **3,3-diphenyl-2-butanone**. The overall workflow involves the photochemical synthesis of the benzopinacol intermediate, followed by its acid-catalyzed rearrangement.

**Figure 2.** Overall workflow for the synthesis of **3,3-diphenyl-2-butanone**.

### Part A: Photochemical Synthesis of Benzopinacol

This step utilizes the photochemical reduction of benzophenone in the presence of a hydrogen donor, isopropanol, to form the 1,2-diol, benzopinacol.<sup>[3]</sup>

Mechanism: Upon exposure to UV light (e.g., from sunlight), benzophenone is excited to a triplet diradical state. This highly reactive species abstracts a hydrogen atom from isopropanol, forming a diphenyl ketyl radical and an isopropanol radical. Two diphenyl ketyl radicals then dimerize to form the stable benzopinacol product.

Materials and Reagents:

Reagent/Material	Quantity	Molar Mass (g/mol)	Moles	Notes
Benzophenone	10.0 g	182.22	0.055	
2-Propanol (Isopropanol)	100 mL	-	-	Reagent grade
Glacial Acetic Acid	1-2 drops	-	-	Catalyst
500 mL Erlenmeyer Flask	1	-	-	Must be sealable
Rubber Stopper	1	-	-	

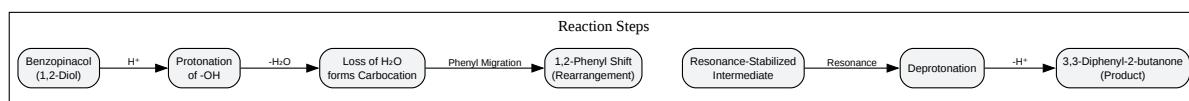
**Protocol:**

- Preparation: Dissolve 10.0 g of benzophenone in 100 mL of 2-propanol in a 500 mL Erlenmeyer flask. Gentle warming in a water bath may be required to facilitate dissolution.
- Acidification: Add one to two drops of glacial acetic acid to the solution.
- Photoreaction: Stopper the flask tightly and place it in direct sunlight. The reaction is complete when a significant quantity of white, crystalline benzopinacol has precipitated. This may take several days to a week, depending on the intensity of the sunlight. The formation of crystals is often accelerated by occasionally scratching the inside of the flask.
- Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of cold isopropanol to remove any unreacted benzophenone.
- Drying: Allow the product to air-dry completely. The expected yield of benzopinacol is typically high.

## Part B: Acid-Catalyzed Rearrangement to 3,3-Diphenyl-2-butanone (Benzopinacolone)

This step is the classic pinacol rearrangement of the synthesized benzopinacol. The reaction is catalyzed by a small amount of acid, typically using iodine in glacial acetic acid, which generates hydriodic acid *in situ*.<sup>[4][5]</sup>

Mechanism: The pinacol-pinacolone rearrangement is initiated by the protonation of one of the hydroxyl groups of the 1,2-diol, which then departs as a water molecule to form a stable tertiary carbocation.<sup>[1][6]</sup> This is followed by a 1,2-migratory shift of one of the adjacent phenyl groups. The migration of a phenyl group is favored over a methyl group (if present) due to its greater migratory aptitude.<sup>[6]</sup> This rearrangement results in a new, resonance-stabilized carbocation. Finally, deprotonation of the remaining hydroxyl group forms the stable ketone product.<sup>[7][8]</sup>



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